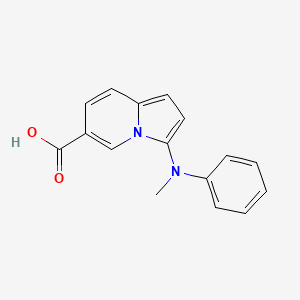
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is a complex organic compound that features both a dihydroisoquinoline and a nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinic acid. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides . This reaction can be carried out under various conditions, including the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid can undergo a variety of chemical reactions, including:
Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline ring can yield isoquinoline derivatives, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is not well-documented. compounds with similar structures often interact with specific enzymes or receptors in the body, leading to various biological effects. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the nicotinic acid moiety could influence metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibition of aldo-keto reductase AKR1C3.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various alkaloids.
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is unique due to its combination of a dihydroisoquinoline ring and a nicotinic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-15(17-9-14(11)16(19)20)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20) |
Clave InChI |
JZVFVAPHMDHFMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)



![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)





